molecular formula C9H7NO3 B013836 5-Phenyloxazolidine-2,4-dione CAS No. 5841-63-4

5-Phenyloxazolidine-2,4-dione

Cat. No.: B013836
CAS No.: 5841-63-4
M. Wt: 177.16 g/mol
InChI Key: SBYYYVAMWBVIIX-UHFFFAOYSA-N
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Description

5-Phenyloxazolidine-2,4-dione is a heterocyclic compound with the molecular formula C9H7NO3. It is characterized by a five-membered ring containing both nitrogen and oxygen atoms, with a phenyl group attached to the ring.

Properties

IUPAC Name

5-phenyl-1,3-oxazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-8-7(13-9(12)10-8)6-4-2-1-3-5-6/h1-5,7H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYYYVAMWBVIIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50875846
Record name 5-PHENYL-2,4-OXAZOLIDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5841-63-4
Record name 5-Phenyloxazolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5841-63-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pemoline-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005841634
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5841-63-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27303
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-PHENYL-2,4-OXAZOLIDIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50875846
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-PHENYLOXAZOLIDINEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4IZ4GP09U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

5-Hydroxy-5-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione (0.7 g.) is dissolved in 15 ml. of 1 N sodium hydroxide, stirred at room temperature for 15 minutes, extracted with ethyl acetate, made slightly acidic with about 1 ml. of glacial acetic acid, and extracted with 25 ml. of ethyl acetate. The latter ethyl acetate extract is back washed with about 6.5 ml. of water, filtered over a bed of anhydrous magnesium sulfate and evaporated to yield 5-phenyloxazolidine-2,4-dione.
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Synthesis routes and methods II

Procedure details

By the procedure of Example 3, except that a reaction time of 16 hours at room temperature was used following cold perfusion with phosgene, ethyl 1-hydroxy-1-phenylmethanecarboximidate hydrochloride (22 g., 0.102 mole) in 450 ml. of tetrahydrofuran was converted to toluene recrystallized 5-phenyloxazolidine-2,4-dione (10.5 g., m.p. 103°-105° C.).
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ethyl 1-hydroxy-1-phenylmethanecarboximidate hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Does the stereochemistry of 5-phenyloxazolidine-2,4-dione influence its transport in plants?

A1: Research suggests that the stereochemistry of this compound does not significantly impact its transport within the phloem of Ricinus communis (castor bean) plants. A study comparing the phloem translocation of R- and S-enantiomers of this compound found no significant differences in transport between the two forms. [] This finding suggests that specific, stereoselective carrier mechanisms are not involved in the phloem transport of this compound.

Q2: How does this compound interact with human Carbonic Anhydrase II at the molecular level?

A2: While one of the provided research articles mentions the successful crystallization of human Carbonic Anhydrase II in complex with (R)-5-phenyloxazolidine-2,4-dione, [] it does not provide detailed structural information. Further research and publication of the complete crystal structure are needed to understand the specific interactions between this compound and the enzyme's active site.

Q3: Can 5-phenyloxazolidine-2,4-diones be used as building blocks for synthesizing other molecules?

A3: Yes, research indicates that 5-phenyloxazolidine-2,4-diones can be utilized in the synthesis of more complex molecules. Specifically, they have been explored for their application in the synthesis of phenylacetylamino-β-lactams, structural analogs of penicillin antibiotics. [] This highlights the versatility of 5-phenyloxazolidine-2,4-diones as valuable intermediates in organic synthesis.

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